1-[Dimethoxyphosphoryl(phenyl)methoxy]-2-methoxybenzene
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Overview
Description
1-[Dimethoxyphosphoryl(phenyl)methoxy]-2-methoxybenzene is an organic compound that contains a benzene ring substituted with a dimethoxyphosphoryl group and a methoxy group
Preparation Methods
The synthesis of 1-[Dimethoxyphosphoryl(phenyl)methoxy]-2-methoxybenzene can be achieved through several synthetic routes. One common method involves the reaction of phenol with dimethyl phosphite in the presence of a base, followed by methylation of the resulting intermediate. The reaction conditions typically include the use of a solvent such as dichloromethane and a base such as sodium hydride. The reaction is carried out at room temperature, and the product is purified by column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-[Dimethoxyphosphoryl(phenyl)methoxy]-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines. Common reagents for these reactions include sodium iodide or ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
1-[Dimethoxyphosphoryl(phenyl)methoxy]-2-methoxybenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving phosphorus-containing substrates. It serves as a model compound for investigating the mechanisms of such reactions.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for the synthesis of bioactive molecules with therapeutic properties.
Industry: The compound is used in the development of flame retardants and other materials with enhanced thermal stability and fire resistance.
Mechanism of Action
The mechanism by which 1-[Dimethoxyphosphoryl(phenyl)methoxy]-2-methoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphorus-containing group can participate in various biochemical reactions, including phosphorylation and dephosphorylation processes. These interactions can modulate the activity of enzymes and influence cellular signaling pathways.
Comparison with Similar Compounds
1-[Dimethoxyphosphoryl(phenyl)methoxy]-2-methoxybenzene can be compared with other similar compounds, such as:
Dimethyl (1-azo-2-oxopropyl)phosphonate: This compound also contains a phosphorus group and is used in organic synthesis as a reagent for introducing phosphorus-containing groups.
Bis((dimethoxyphosphoryl)methyl) phenyl phosphate: Another phosphorus-containing compound used as a flame retardant in various materials.
Methoxybenzene derivatives: Compounds like anisole (methoxybenzene) share the methoxy group but lack the phosphorus-containing group, making them less versatile in certain applications.
The uniqueness of this compound lies in its combination of a methoxy group and a dimethoxyphosphoryl group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-[dimethoxyphosphoryl(phenyl)methoxy]-2-methoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19O5P/c1-18-14-11-7-8-12-15(14)21-16(22(17,19-2)20-3)13-9-5-4-6-10-13/h4-12,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTLJEKFXVKYDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(C2=CC=CC=C2)P(=O)(OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19O5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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